Ha14-1 is a cell-permeable, small organic molecule identified as a ligand for a surface functional pocket on the anti-apoptotic protein Bcl-2. Unlike many prominent Bcl-2 inhibitors that mimic the natural BH3 domain to function, Ha14-1 represents an alternative binding modality. Its primary value in a procurement context is as a tool compound for investigating Bcl-2-regulated apoptosis through mechanisms distinct from canonical BH3 mimetics, such as disrupting the Bcl-2/Bax interaction. This guide provides evidence to inform the selection of Ha14-1 over more common in-class substitutes for specific research applications.
Substituting Ha14-1 with common, high-affinity BH3 mimetics like ABT-737 is inappropriate for many experimental goals because they operate via fundamentally different mechanisms. While ABT-737 competitively inhibits Bcl-2 by occupying the canonical BH3-binding groove, Ha14-1 binds to a different surface pocket. This mechanistic divergence leads to distinct downstream cellular effects; for example, in platelets, ABT-737 induces slow, caspase-dependent apoptosis, whereas Ha14-1 triggers a more rapid, caspase-independent cell death pathway. Furthermore, Ha14-1 has been shown to directly inhibit SERCA2b calcium pump activity, an off-target effect not observed with ABT-737. Therefore, procuring Ha14-1 is a deliberate choice to probe non-BH3-mimetic pathways of Bcl-2 inhibition or to leverage its distinct pharmacological profile, which cannot be replicated by generic BH3-mimetic substitutes.
Ha14-1 exhibits a moderate, micromolar binding affinity for the Bcl-2 surface pocket, with a reported IC50 of approximately 9 μM in an in vitro competitive fluorescence polarization assay. This contrasts sharply with the nanomolar affinity of canonical BH3 mimetics like ABT-737 for Bcl-2/Bcl-xL. The lower affinity of Ha14-1 makes it a suitable tool for studies where a high-potency, nanomolar inhibitor might produce confounding effects or mask subtle mechanistic details, allowing for investigation of Bcl-2 inhibition under different binding kinetics.
| Evidence Dimension | In Vitro Binding Affinity (IC50 vs. Bcl-2) |
| Target Compound Data | ~9 μM |
| Comparator Or Baseline | ABT-737 (High-affinity BH3 mimetic with nanomolar potency) |
| Quantified Difference | Orders of magnitude lower affinity than ABT-737 |
| Conditions | Competitive fluorescence polarization assay competing with a Flu-BakBH3 peptide for binding to recombinant Bcl-2 protein. |
This moderate affinity profile justifies procuring Ha14-1 specifically for mechanistic studies where a less potent, non-BH3-mimetic interaction with Bcl-2 is the desired experimental variable.
In a direct comparison using human platelets, Ha14-1 demonstrates significantly different cell death induction kinetics than the BH3 mimetic ABT-737. After 60 minutes of treatment, Ha14-1 induced phosphatidylserine (PS) exposure in 61.6% (± 4.4%) of platelets, indicating rapid membrane changes. In contrast, ABT-737 acted much more slowly, with very few platelets becoming positive for PS exposure at 60 minutes and reaching only 37.9% (± 6.0%) after 90 minutes. This highlights a clear, quantifiable difference in the cellular response time to these two inhibitors.
| Evidence Dimension | Platelet Phosphatidylserine (PS) Exposure (% Positive Cells) |
| Target Compound Data | 61.6% (± 4.4%) at 60 minutes |
| Comparator Or Baseline | ABT-737: Very few positive at 60 minutes; 37.9% (± 6.0%) at 90 minutes |
| Quantified Difference | Ha14-1 induces PS exposure significantly more rapidly than ABT-737. |
| Conditions | In vitro treatment of human platelets, measured by Annexin V (AnV) binding via flow cytometry. |
For researchers studying the temporal dynamics of apoptosis, Ha14-1 provides a tool to trigger a rapid, non-canonical cell death response, a fundamentally different experimental outcome than that achieved with the slower-acting ABT-737.
Ha14-1 demonstrates reliable, high solubility in common organic solvents used for preparing stock solutions in a laboratory setting. Technical datasheets report solubility in DMSO and Ethanol at up to 100 mM (40.92 mg/mL), while it is noted as insoluble in water. This established solubility profile allows for the preparation of concentrated, stable stock solutions, which is a critical parameter for ensuring experimental reproducibility and simplifying handling protocols. The lack of aqueous solubility is a key consideration for experimental design, necessitating the use of a solvent carrier like DMSO.
| Evidence Dimension | Maximum Solubility |
| Target Compound Data | 100 mM in DMSO; 100 mM in Ethanol |
| Comparator Or Baseline | Insoluble in Water |
| Quantified Difference | High solubility in standard organic solvents vs. insolubility in aqueous media. |
| Conditions | Standard laboratory conditions (e.g., 25°C). |
This clear solubility data provides confidence in handling and storage, allowing buyers to plan for consistent and reproducible dosing across experiments, a key factor in procurement decisions.
Ha14-1 is the appropriate choice for studies designed to explore mechanisms of Bcl-2 inhibition that are independent of the BH3-binding groove. Its distinct binding site allows for the specific interrogation of how ligating other surface pockets on Bcl-2 affects its anti-apoptotic function, a question that cannot be answered using canonical BH3 mimetics.
Given evidence that Ha14-1 can prevent the interaction between Bcl-2 and the pro-apoptotic protein Bax, it serves as a valuable tool for experiments focused on this specific protein-protein interaction. It is particularly useful for sensitizing Bcl-2-dependent cells to other apoptotic stimuli where the disruption of the Bcl-2/Bax complex is the hypothesized mechanism of action.
As one of the first non-peptidic, small molecule ligands discovered for Bcl-2, the chromene scaffold of Ha14-1 serves as a validated starting point for medicinal chemistry efforts. Research groups focused on developing new Bcl-2 antagonists with alternative mechanisms can procure Ha14-1 as a reference compound or foundational structure for structure-activity relationship (SAR) studies.